N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide
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Overview
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide is an organic compound that features a furan ring, a hydroxy group, and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Attachment of the Cinnamamide Moiety: The final step involves the formation of the amide bond between the furan derivative and cinnamic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), sodium hydride (NaH)
Major Products
Oxidation: Furanones, furanoic acids
Reduction: Dihydrofuran derivatives
Substitution: Chloro derivatives, various substituted furans
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Signal Transduction: It may interfere with signal transduction pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.
DNA Interaction: The compound can bind to DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the cinnamamide moiety.
2-Hydroxy-3-methylfuran: Contains the furan ring and hydroxy group but lacks the cinnamamide moiety.
Cinnamamide: Contains the cinnamamide moiety but lacks the furan ring and hydroxy group.
Uniqueness
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and cinnamamide moiety allows for a broader range of applications and interactions compared to its individual components .
Properties
IUPAC Name |
(E)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(20,12-15-8-5-11-21-15)13-18-16(19)10-9-14-6-3-2-4-7-14/h2-11,20H,12-13H2,1H3,(H,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXSRZVPGHENI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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